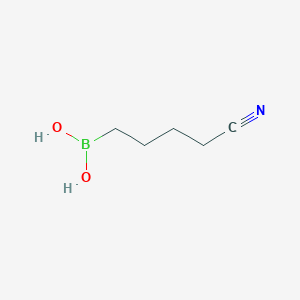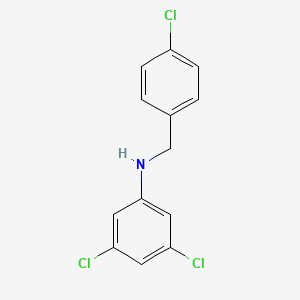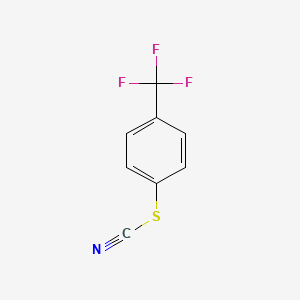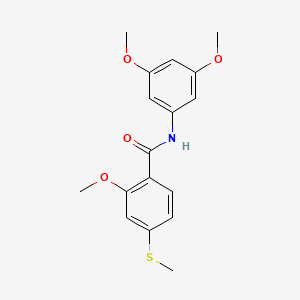
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of methoxy and methylthio groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide typically involves the reaction of benzoyl chloride with 3,5-dimethoxyaniline in the presence of a solvent such as dioxane at ambient temperature . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound’s methoxy and methylthio groups play a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide: This compound is similar in structure but contains a bromine atom, which alters its chemical properties and biological activities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another related compound with chlorine atoms, known for its distinct chemical behavior and applications.
Uniqueness
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide is unique due to its specific combination of methoxy and methylthio groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
903330-31-4 |
|---|---|
分子式 |
C17H19NO4S |
分子量 |
333.4 g/mol |
IUPAC名 |
N-(3,5-dimethoxyphenyl)-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H19NO4S/c1-20-12-7-11(8-13(9-12)21-2)18-17(19)15-6-5-14(23-4)10-16(15)22-3/h5-10H,1-4H3,(H,18,19) |
InChIキー |
AGRIUUMPHDNGGK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)SC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B14139998.png)
![2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140002.png)
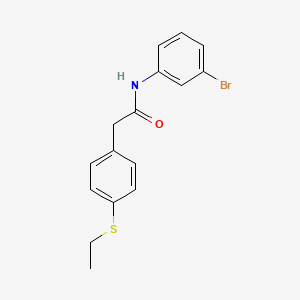
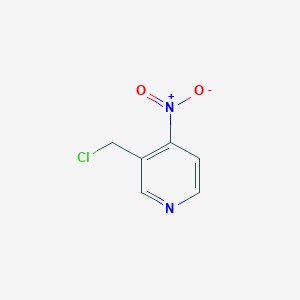
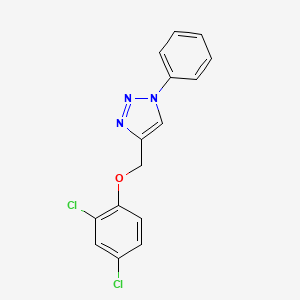
![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)

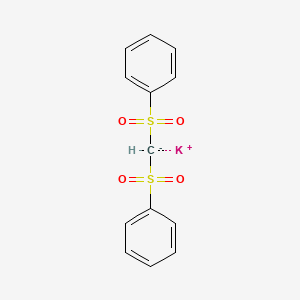
![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
